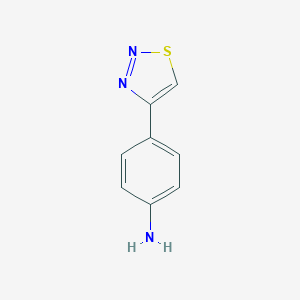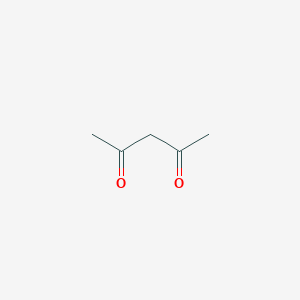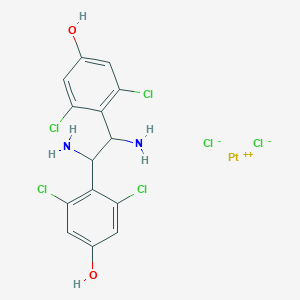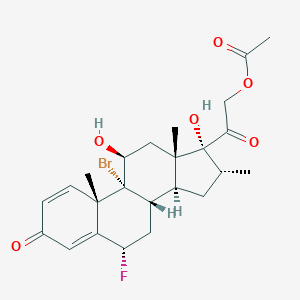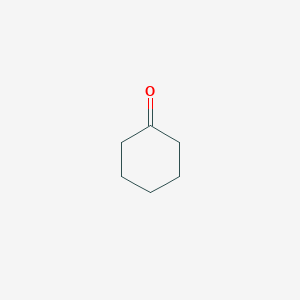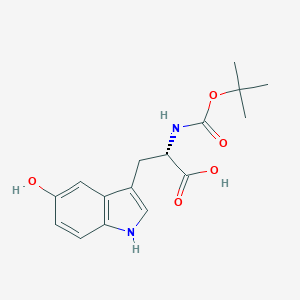
Boc-5-hydroxy-L-tryptophan
Overview
Description
Boc-5-hydroxy-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 5-hydroxy-L-tryptophan. This modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications. This compound is primarily used in peptide synthesis and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Target of Action
Boc-5-hydroxy-L-tryptophan is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or peptides in some way
Biochemical Pathways
This compound is likely involved in the biosynthesis of serotonin from tryptophan . In a distinctive 5-HTP biosynthetic route, the unnatural substrate anthranilate is first converted into 5-hydroxyanthranilate (5-HAA) using a novel salicylate 5-hydroxylase, and then 5-HAA is transformed to 5-HTP using the E. coli endogenous tryptophan synthesis pathway
Result of Action
It is known that the compound is used in proteomics research , suggesting that it may have some effect at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Boc-5-hydroxy-L-tryptophan plays a crucial role in biochemical reactions. It is involved in the production of 5-hydroxytryptophan (5-HTP), a direct biosynthetic precursor of the neurotransmitter 5-hydroxytryptamine . This interaction involves various enzymes and proteins, including tryptophan hydroxylase and tetrahydrobiopterin synthesis and regeneration pathway .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The engineered strain HTP11 was able to produce 8.58 g/L 5-HTP in a 5-L bioreactor with a yield of 0.095 g/g glucose and a maximum real-time productivity of 0.48 g/L/h .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of 5-HTP . It interacts with enzymes such as tryptophan hydroxylase and cofactors involved in the tetrahydrobiopterin synthesis and regeneration pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-hydroxy-L-tryptophan typically involves the protection of the amino group of 5-hydroxy-L-tryptophan with a tert-butoxycarbonyl group. One common method includes the reaction of 5-hydroxy-L-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate in tetrahydrofuran and water at room temperature. The reaction mixture is then acidified, and the product is extracted and purified using chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Boc-5-hydroxy-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the indole ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dehydroxylated derivatives.
Scientific Research Applications
Boc-5-hydroxy-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a precursor in the study of serotonin biosynthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating depression, insomnia, and other neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical research
Comparison with Similar Compounds
5-Hydroxy-L-tryptophan: The unprotected form, directly involved in serotonin biosynthesis.
L-tryptophan: The parent amino acid, essential for protein synthesis and a precursor to 5-hydroxy-L-tryptophan.
N-acetyl-5-hydroxy-L-tryptophan: Another derivative with different protective groups.
Uniqueness: Boc-5-hydroxy-L-tryptophan is unique due to its enhanced stability and solubility provided by the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where stability is crucial. Compared to 5-hydroxy-L-tryptophan, the Boc derivative is more suitable for use in synthetic chemistry due to its improved handling properties .
Properties
IUPAC Name |
(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELADEDZLOFFTA-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


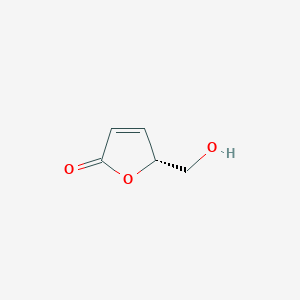
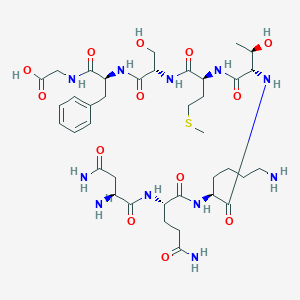
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
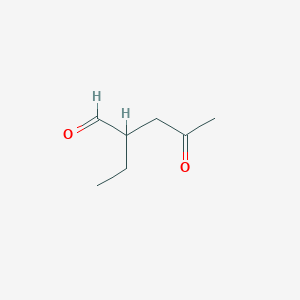

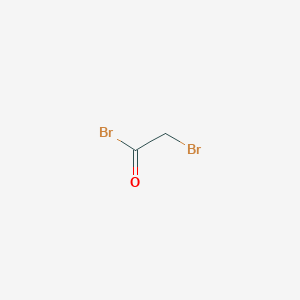
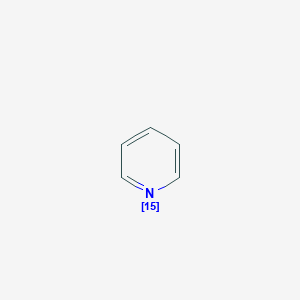
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
